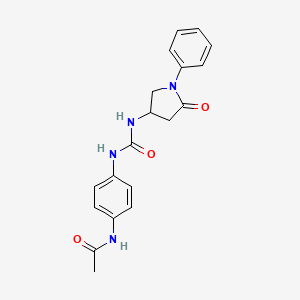

N-(4-(3-(5-oxo-1-phenylpyrrolidin-3-yl)ureido)phenyl)acetamide

Description

Properties

IUPAC Name |

N-[4-[(5-oxo-1-phenylpyrrolidin-3-yl)carbamoylamino]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O3/c1-13(24)20-14-7-9-15(10-8-14)21-19(26)22-16-11-18(25)23(12-16)17-5-3-2-4-6-17/h2-10,16H,11-12H2,1H3,(H,20,24)(H2,21,22,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSJBUBWDCJNYMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(4-(3-(5-oxo-1-phenylpyrrolidin-3-yl)ureido)phenyl)acetamide involves several steps. One common method includes the construction of the pyrrolidine ring from different cyclic or acyclic precursors, followed by functionalization of the preformed pyrrolidine rings . The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

N-(4-(3-(5-oxo-1-phenylpyrrolidin-3-yl)ureido)phenyl)acetamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has significant scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It has been studied for its potential anticancer properties, with research indicating its ability to inhibit specific molecular targets and pathways involved in cancer cell proliferation . Additionally, it has been explored for its antibacterial and antiviral activities, making it a promising candidate for drug development .

Mechanism of Action

The mechanism of action of N-(4-(3-(5-oxo-1-phenylpyrrolidin-3-yl)ureido)phenyl)acetamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the insulin-like growth factor 1 receptor (IGF1R), which plays a crucial role in cancer cell growth and survival . The compound’s binding to IGF1R involves multiple hydrogen bonds, leading to the inhibition of downstream signaling pathways that promote cell proliferation and survival .

Comparison with Similar Compounds

N-(4-(3-(5-oxo-1-phenylpyrrolidin-3-yl)ureido)phenyl)acetamide can be compared with other similar compounds, such as ureido-substituted 4-phenylthiazole derivatives. These compounds also exhibit potent anticancer properties and target similar molecular pathways . this compound is unique in its specific structural features and binding interactions, which contribute to its distinct biological activities .

Biological Activity

N-(4-(3-(5-oxo-1-phenylpyrrolidin-3-yl)ureido)phenyl)acetamide, with CAS number 894010-29-8, is a compound that has garnered attention for its potential biological activities, particularly in the realm of cancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C19H20N4O3 |

| Molecular Weight | 352.4 g/mol |

| Structure | Chemical Structure |

This compound is believed to exert its biological effects primarily through the inhibition of specific molecular targets involved in cancer cell proliferation. Notably, it has been shown to inhibit the insulin-like growth factor 1 receptor (IGF1R), a key player in tumor growth and survival pathways.

Anticancer Properties

Research has indicated that this compound possesses anticancer properties , with studies demonstrating its ability to inhibit cell proliferation in various cancer cell lines. For instance, it has been observed to induce apoptosis in human breast cancer cells by modulating signaling pathways associated with cell survival and death.

Genotoxicity Studies

Genotoxicity testing is crucial for assessing the safety profile of new compounds. In studies involving various models, including human lymphocytes, this compound exhibited minimal genotoxic effects at therapeutic concentrations. This suggests a favorable safety profile for potential therapeutic applications .

Case Studies and Research Findings

- In Vitro Studies : A study published in PubMed evaluated the compound's effects on different cancer cell lines, reporting significant reductions in cell viability at concentrations above 10 µM. The mechanism was linked to increased apoptosis and cell cycle arrest .

- Animal Models : In vivo studies conducted on mice demonstrated that administration of the compound resulted in reduced tumor growth rates compared to control groups. The observed effects were attributed to its ability to inhibit angiogenesis and promote apoptosis in tumor cells .

- Comparative Analysis : When compared to structurally similar compounds, this compound showed enhanced potency against certain cancer types, indicating its potential as a lead compound for further drug development.

Q & A

Q. How can researchers optimize the synthesis of N-(4-(3-(5-oxo-1-phenylpyrrolidin-3-yl)ureido)phenyl)acetamide to improve yield and reproducibility?

Methodological Answer: Synthetic optimization requires a combination of reaction condition screening and statistical design of experiments (DoE). For example, highlights the use of ethanol and piperidine at 0–5°C for 2 hours in analogous syntheses. To enhance reproducibility, apply DoE principles (e.g., factorial designs) to evaluate variables like solvent polarity, catalyst loading, and temperature gradients. emphasizes reducing experimental trials by systematically testing parameter interactions.

Q. Key Parameters for Optimization

| Variable | Range Tested () | Suggested DoE Approach () |

|---|---|---|

| Temperature | 0–5°C | Central composite design |

| Catalyst | Piperidine | Fractional factorial screening |

| Reaction Time | 2 hours | Response surface methodology |

Q. What analytical techniques are critical for resolving structural ambiguities in this compound derivatives?

Methodological Answer: Multi-spectral analysis is essential. demonstrates the use of NMR (δ 2.03 ppm for CH, 7.28–7.5 ppm for aromatic protons) and LC-MS ([M+H] at m/z 362.0) for structural confirmation. For complex cases, combine:

- X-ray crystallography : Resolves stereochemical ambiguities.

- DFT calculations : Validates NMR chemical shifts (e.g., used computational methods to predict reactivity).

- 2D NMR (COSY, HSQC) : Maps proton-proton and carbon-proton correlations .

Advanced Research Questions

Q. How can computational methods accelerate the discovery of novel derivatives of this compound?

Methodological Answer: Integrate quantum chemical calculations and reaction path search algorithms. describes ICReDD’s approach using quantum mechanics (e.g., density functional theory) to model transition states and predict feasible reaction pathways. Steps include:

In silico screening : Identify substituents (e.g., electron-withdrawing groups) that stabilize intermediates.

Molecular dynamics : Simulate solvent effects on reaction kinetics.

Machine learning : Train models on existing synthetic data to prioritize high-yield routes .

Q. Example Workflow

| Step | Tool/Technique () | Outcome |

|---|---|---|

| Transition state modeling | Gaussian/PySCF | Energy barriers for urea bond formation |

| Solvent optimization | COSMO-RS | Polar aprotic solvents (e.g., DMF) |

Q. What strategies address conflicting bioactivity data between in vitro and in silico studies for this compound?

Methodological Answer: Discrepancies often arise from assay variability or oversimplified computational models. and suggest:

- Assay standardization : Use orthogonal assays (e.g., fluorescence polarization + SPR) to confirm target binding.

- Free energy perturbation (FEP) : Refine docking scores by simulating ligand-protein binding dynamics.

- Meta-analysis : Compare results across studies (e.g., IC variability in kinase inhibition assays) .

Q. Validation Framework

| Conflict Type | Resolution Strategy | Example () |

|---|---|---|

| False-negative in vitro | Redesign assay with lower salt concentrations | Improved solubility in PBS buffers |

| Overpredicted affinity | FEP-guided docking () | Adjusted ΔG binding calculations |

Q. How do substituent effects on the pyrrolidinone ring influence the compound’s physicochemical properties?

Methodological Answer: Substituents alter logP, solubility, and hydrogen-bonding capacity. discusses pyridine derivatives where cyano groups increase polarity, while methyl groups enhance lipophilicity. Systematic approaches include:

- Hammett analysis : Quantify electronic effects of substituents (σ values).

- QSAR modeling : Correlate structural features (e.g., TPSA) with solubility .

Q. Substituent Impact Table

| Substituent (Position) | Effect on logP () | Solubility (mg/mL) |

|---|---|---|

| -CN (C-3) | ↓ 0.5 | ↑ 1.2 |

| -OCH (C-4) | ↓ 0.3 | ↑ 0.8 |

| -NO (C-2) | ↑ 0.7 | ↓ 0.5 |

Q. What methodologies resolve contradictions in spectroscopic data for structurally similar analogs?

Methodological Answer: Contradictions arise from tautomerism or solvent effects. and highlight:

- Variable temperature NMR : Identify dynamic processes (e.g., keto-enol tautomerism).

- Deuterium exchange experiments : Detect labile protons (e.g., NH in urea groups).

- Solid-state NMR : Compare solution vs. crystal structures .

Q. How can researchers design stable formulations for in vivo studies of this compound?

Methodological Answer: Leverage and ’s safety data to address stability challenges:

Q. What advanced statistical methods are suitable for analyzing dose-response relationships in preclinical studies?

Methodological Answer: Apply non-linear regression models (e.g., Hill equation) and Bayesian hierarchical modeling. recommends:

- Bootstrap resampling : Estimate confidence intervals for EC.

- ANOVA with Tukey’s post-hoc : Compare efficacy across derivatives .

Q. Key Takeaways

- Synthesis : Prioritize DoE and computational modeling ().

- Characterization : Combine NMR, LC-MS, and DFT ().

- Biological Studies : Validate assays with orthogonal methods and FEP ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.